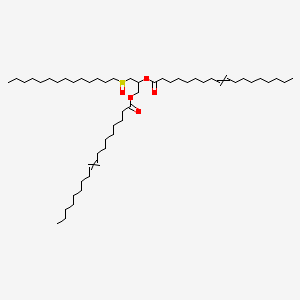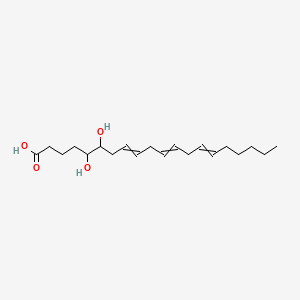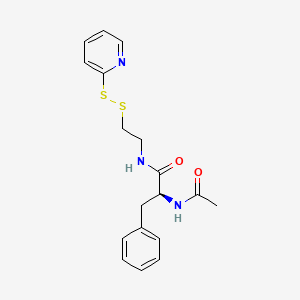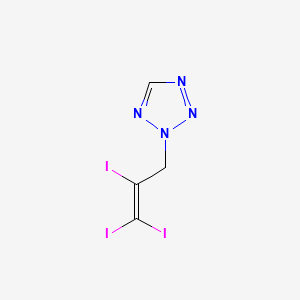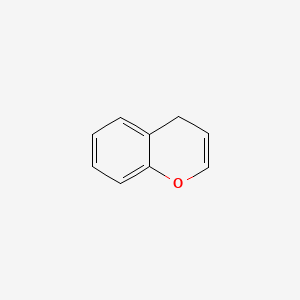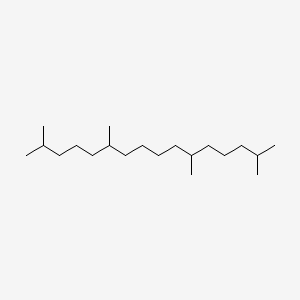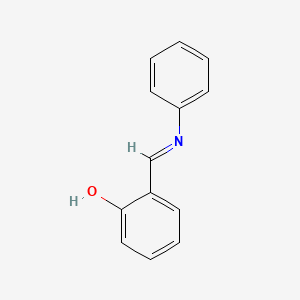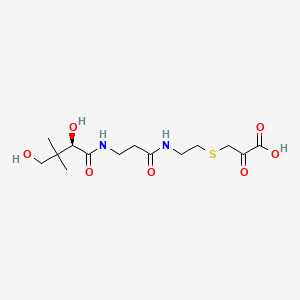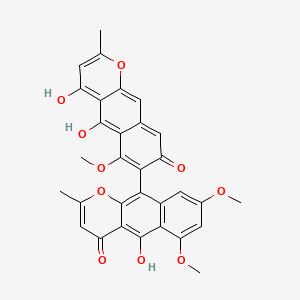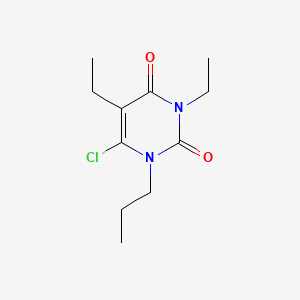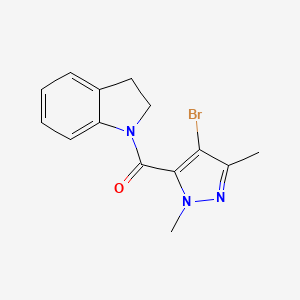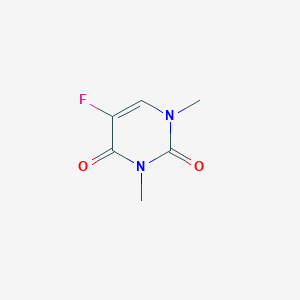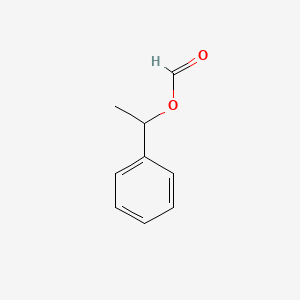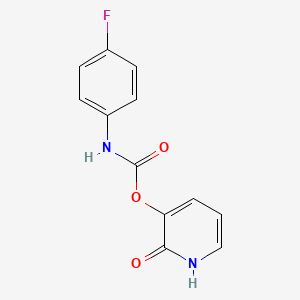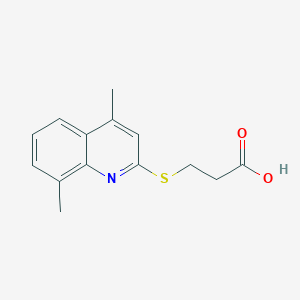
3-(4,8-Dimethyl-quinolin-2-ylsulfanyl)-propionic acid
Descripción general
Descripción
3-(4,8-Dimethyl-quinolin-2-ylsulfanyl)-propionic acid is a chemical compound with a unique structure that includes a quinoline ring substituted with methyl groups and a propionic acid moiety
Métodos De Preparación
The synthesis of 3-(4,8-Dimethyl-quinolin-2-ylsulfanyl)-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,8-dimethylquinoline, which is then subjected to thiolation to introduce the sulfanyl group.
Thiolation Reaction: The 4,8-dimethylquinoline is reacted with a thiolating agent, such as thiourea, under acidic conditions to form the 4,8-dimethyl-quinolin-2-ylsulfanyl intermediate.
Propionic Acid Addition: The intermediate is then reacted with a propionic acid derivative, such as propionyl chloride, in the presence of a base like pyridine to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
3-(4,8-Dimethyl-quinolin-2-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to form a tetrahydroquinoline derivative.
Substitution: The methyl groups on the quinoline ring can undergo electrophilic substitution reactions with reagents such as bromine or nitric acid to introduce halogen or nitro groups.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Electrophilic Reagents: Bromine, nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(4,8-Dimethyl-quinolin-2-ylsulfanyl)-propionic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(4,8-Dimethyl-quinolin-2-ylsulfanyl)-propionic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, while the sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The propionic acid moiety can enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar compounds to 3-(4,8-Dimethyl-quinolin-2-ylsulfanyl)-propionic acid include:
4,8-Dimethyl-quinolin-2-ylsulfanyl-acetic acid: This compound has an acetic acid moiety instead of a propionic acid moiety, which may affect its reactivity and biological activity.
4,8-Dimethyl-quinolin-2-ylsulfanyl-butanoic acid: This compound has a butanoic acid moiety, which can influence its solubility and interaction with biological targets.
4,8-Dimethyl-quinolin-2-ylsulfanyl-benzoic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-(4,8-dimethylquinolin-2-yl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-9-4-3-5-11-10(2)8-12(15-14(9)11)18-7-6-13(16)17/h3-5,8H,6-7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJHYMDKFLEBCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


